An In-depth Technical Guide to the Structure of Cyanoguanidine-15N4
An In-depth Technical Guide to the Structure of Cyanoguanidine-15N4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic properties of Cyanoguanidine-15N4, an isotopically labeled form of the versatile chemical compound cyanoguanidine (also known as dicyandiamide). This document is intended for researchers in chemistry, pharmacology, and materials science who utilize isotopically labeled compounds for mechanistic studies, metabolic tracking, and as standards in analytical methods.
Chemical Structure and Properties
Cyanoguanidine-15N4 is a heavy-atom isotopologue of cyanoguanidine where all four nitrogen atoms are the 15N isotope. The fundamental structure consists of a guanidine core with a cyano substituent. The molecule is planar, a feature that has been confirmed by X-ray crystallography for the unlabeled compound.[1]
The presence of 15N isotopes does not alter the chemical reactivity but provides a distinct spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and mass spectrometry, making it an invaluable tool for tracing the metabolic fate of cyanoguanidine-derived compounds or for elucidating reaction mechanisms.
Molecular Details
| Property | Value | Source |
| Molecular Formula | C₂H₄¹⁵N₄ | [1] |
| IUPAC Name | 2-(¹⁵N)cyanoguanidine | [1] |
| Synonyms | Dicyandiamide-15N4, N-Cyanoguanidine-15N4, 1-Cyanoguanidine-15N4 | [1][2] |
| Molecular Weight | 88.05 g/mol | |
| Exact Mass | 88.03173572 Da | |
| InChI Key | QGBSISYHAICWAH-PQVJJBODSA-N | |
| SMILES | C(#[15N])[15N]=C([15NH2])[15NH2] | |
| CAS Number | 63419-77-2 |
Tautomerism
Cyanoguanidine can exist in different tautomeric forms. The predominant form is 2-cyanoguanidine, but other tautomers can be present in solution. The isotopic labeling in Cyanoguanidine-15N4 allows for detailed studies of these tautomeric equilibria using 15N NMR spectroscopy.
Caption: Tautomeric equilibrium of cyanoguanidine.
Synthesis of 15N-Labeled Cyanoguanidine
Experimental Protocol for Singly Labeled Cyanoguanidine
Synthesis of 1-Cyanoguanidine-1-¹⁵N:
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Preparation of Cyanogen bromide-¹⁵N: A solution of potassium cyanide-¹⁵N in water is slowly added to an ice-cooled mixture of bromine and water. The resulting wet cyanogen bromide-¹⁵N is distilled and then redistilled after drying with anhydrous calcium chloride.
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Synthesis of 2-imino-1,3-dithiolane-¹⁵N: This intermediate is synthesized from 1,2-ethanedithiol and the prepared cyanogen bromide-¹⁵N.
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Formation of 1-Cyanoguanidine-1-¹⁵N: The ammonium salt of 2-imino-1,3-dithiolane-¹⁵N is heated in 1-butanol under reflux for 20 hours. The solvent is evaporated, and the residue is extracted with warm ethanol. Concentration of the extract yields 1-cyanoguanidine-1-¹⁵N.
Synthesis of 1-Cyano-¹⁵N-guanidine:
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A mixture of guanidine and cyanogen bromide-¹⁵N in DMF is stirred at 5°C for 2 hours.
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The solvent is evaporated under reduced pressure.
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The residue is treated with a small amount of water to yield 1-cyano-¹⁵N-guanidine as an insoluble product.
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing singly labeled cyanoguanidines, which could be adapted for the fully labeled compound by using fully ¹⁵N-enriched starting materials.
Caption: Synthetic pathways for singly labeled cyanoguanidines.
Spectroscopic Analysis: ¹⁵N NMR
¹⁵N NMR spectroscopy is a powerful tool for the structural elucidation of nitrogen-containing compounds. Due to the low natural abundance of ¹⁵N (0.37%), isotopic enrichment, as in Cyanoguanidine-15N4, dramatically enhances the sensitivity of ¹⁵N NMR experiments. The ¹⁵N nucleus has a spin of 1/2, which results in sharp NMR signals, providing precise information about the electronic environment of each nitrogen atom.
For Cyanoguanidine-15N4, one would expect to observe distinct signals for the chemically non-equivalent nitrogen atoms in the molecule. The schematic ¹⁵N FT-NMR spectra of cyanoguanidine enriched with ¹⁵N show different chemical shifts for the different nitrogen atoms, confirming their distinct electronic environments. The exact chemical shifts and coupling constants for the fully labeled Cyanoguanidine-15N4 would need to be determined experimentally.
Expected ¹⁵N NMR Spectral Features
Based on the structure of cyanoguanidine, one can predict the following features in the ¹⁵N NMR spectrum of Cyanoguanidine-15N4:
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Distinct Resonances: The four nitrogen atoms are in three chemically different environments (the two amine nitrogens are equivalent), which should give rise to three distinct signals in the ¹⁵N NMR spectrum.
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¹⁵N-¹⁵N Coupling: The presence of adjacent ¹⁵N atoms will result in spin-spin coupling, providing valuable information for signal assignment and structural confirmation.
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¹⁵N-¹H Coupling: Coupling between the ¹⁵N nuclei and the protons of the amino groups will also be observed, further aiding in spectral interpretation.
The schematic spectra of singly labeled cyanoguanidines indicate distinct regions for the different nitrogen signals, which would be more pronounced and complex in the fully labeled compound due to extensive ¹⁵N-¹⁵N couplings.
Biological Context and Applications
While there is no specific signaling pathway documented for Cyanoguanidine-15N4 itself, the cyanoguanidine moiety is a key structural feature in various biologically active molecules. For instance, it is a component of the histamine H4 receptor agonist, improgan. The use of Cyanoguanidine-15N4 in the synthesis of such compounds would enable detailed investigation of their mechanism of action, receptor binding, and metabolic fate through ¹⁵N NMR-based studies.
Conclusion
Cyanoguanidine-15N4 is a valuable research tool with a well-defined chemical structure. While a specific protocol for its synthesis requires adaptation from methods used for singly labeled analogues, its utility in mechanistic and structural studies is significant. The primary analytical technique for characterizing this compound and leveraging its isotopic labels is ¹⁵N NMR spectroscopy, which provides detailed insights into its electronic structure and tautomeric forms. This technical guide serves as a foundational resource for researchers intending to work with this isotopically labeled compound.
